molecular formula C20H23N3O5S B14959935 N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(propanoylamino)benzamide

N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(propanoylamino)benzamide

Cat. No.: B14959935
M. Wt: 417.5 g/mol
InChI Key: AKBHJCBQBQLEPK-UHFFFAOYSA-N
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Description

N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-4-PROPANAMIDOBENZAMIDE is a complex organic compound that features a morpholine ring, a sulfonyl group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-4-PROPANAMIDOBENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzamide with morpholine-4-sulfonyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-4-PROPANAMIDOBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-4-PROPANAMIDOBENZAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-4-PROPANAMIDOBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may act as an inhibitor of soluble guanylyl cyclase, leading to increased levels of cyclic GMP and subsequent physiological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(MORPHOLINE-4-SULFONYL)PHENOL: Similar structure but with a phenol group instead of a benzamide.

    Morpholine: A simpler compound with a morpholine ring but lacking the sulfonyl and benzamide groups.

    4-Phenylmorpholine: Contains a phenyl group attached to a morpholine ring.

Uniqueness

N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-4-PROPANAMIDOBENZAMIDE is unique due to its combination of functional groups, which confer specific chemical properties and biological activities

Properties

Molecular Formula

C20H23N3O5S

Molecular Weight

417.5 g/mol

IUPAC Name

N-(4-morpholin-4-ylsulfonylphenyl)-4-(propanoylamino)benzamide

InChI

InChI=1S/C20H23N3O5S/c1-2-19(24)21-16-5-3-15(4-6-16)20(25)22-17-7-9-18(10-8-17)29(26,27)23-11-13-28-14-12-23/h3-10H,2,11-14H2,1H3,(H,21,24)(H,22,25)

InChI Key

AKBHJCBQBQLEPK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3

Origin of Product

United States

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